molecular formula C6H13NO4S B2672376 2-(Butane-1-sulfonamido)acetic acid CAS No. 107491-00-9

2-(Butane-1-sulfonamido)acetic acid

Cat. No. B2672376
CAS RN: 107491-00-9
M. Wt: 195.23
InChI Key: UCEPGUXQDBYFJF-UHFFFAOYSA-N
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Description

2-(Butane-1-sulfonamido)acetic acid is a chemical compound with the CAS Number: 107491-00-9 . It has a molecular weight of 195.24 and its IUPAC name is [(butylsulfonyl)amino]acetic acid .


Molecular Structure Analysis

The InChI code for 2-(Butane-1-sulfonamido)acetic acid is 1S/C6H13NO4S/c1-2-3-4-12(10,11)7-5-6(8)9/h7H,2-5H2,1H3,(H,8,9) . This indicates the molecular structure of the compound.

Scientific Research Applications

Nanosized N-Sulfonated Brönsted Acidic Catalyst

A novel nanosized N-sulfonated Brönsted acidic catalyst, 4,4′-(butane-1,4-diyl)bis(1-sulfo-1,4-diazabicyclo[2.2.2]octane-1,4-diium)tetrachloride, was developed and characterized for its efficiency in promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This catalyst showed excellent yields in short reaction times and could be reused several times without loss of its catalytic activity (Goli-Jolodar, Shirini, & Seddighi, 2016).

Sulfation of Metal–Organic Frameworks

Metal-organic frameworks (MOFs) were post-functionalized to introduce Broensted sulfoxy acid groups, enhancing their acidity for catalysis. This modification provided the MOFs with catalytic activity similar to acidic polymers like Nafion in the esterification of n-butanol with acetic acid, showcasing the potential of sulfonated MOFs in acid catalysis and proton conductivity (Goesten et al., 2011).

Antibacterial and Anticancer Activities

The antibacterial, anticarbonic anhydrase II isoenzyme, and anticancer activities of a new N′-acetyl butane sulfonic acid hydrazide and its Cu(II) complex were explored. This research highlighted the potential of sulfonic acid derivatives in biomedical applications, demonstrating significant activity against various bacterial strains and cancer cell lines (Özdemir et al., 2014).

Catalytic Synthesis of Pyrano[4,3-b]pyran Derivatives

4-(Succinimido)-1-butane sulfonic acid was used as an efficient and reusable Brönsted acid catalyst for the synthesis of pyrano[4,3-b]pyran derivatives under solvent-free conditions. This methodology offers several advantages including high yield, clean reaction, and short reaction time, highlighting the versatility of sulfonic acid-based catalysts in organic synthesis (Khaligh, 2015).

Antimicrobial Evaluation of Sulfonate Derivatives

Sulfonate derivatives containing pyridyl, quinolyl, and isoquinolyl functional groups were synthesized and screened for their antimicrobial and antifungal activities. This study found that certain sulfonate derivatives showed high activity against both Gram-positive and Gram-negative bacteria, and tested fungi, demonstrating the potential of sulfonated compounds in antimicrobial applications (Fadda, El-Mekawy, & AbdelAal, 2016).

Mechanism of Action

Sulfonamides, such as 2-(Butane-1-sulfonamido)acetic acid, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase . They are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic .

Safety and Hazards

The safety information for 2-(Butane-1-sulfonamido)acetic acid includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(butylsulfonylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4S/c1-2-3-4-12(10,11)7-5-6(8)9/h7H,2-5H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCEPGUXQDBYFJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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